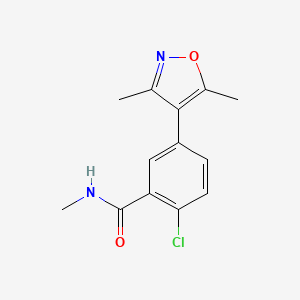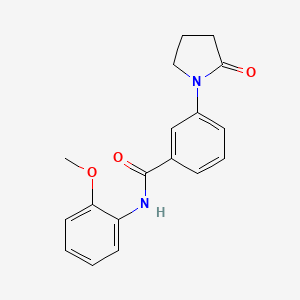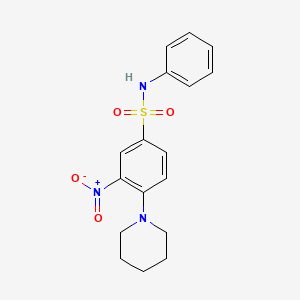![molecular formula C20H17BrN2O4 B4933208 (4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B4933208.png)
(4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique chemical structure This compound belongs to the pyrazolidine-3,5-dione family, which is known for its diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine to form the pyrazolidine-3,5-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes, while substitution of the bromine atom can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may contribute to the development of new pharmaceuticals for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its reactivity and stability make it suitable for applications in the production of polymers, resins, and other high-performance materials.
作用机制
The mechanism of action of (4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The bromophenyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- (4E)-1-(3-Chlorophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione
- (4E)-1-(3-Fluorophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione
- (4E)-1-(3-Iodophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4E)-1-(3-Bromophenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione lies in its bromophenyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The presence of the bromine atom enhances its potential for substitution reactions and may influence its binding affinity to biological targets.
属性
IUPAC Name |
(4E)-1-(3-bromophenyl)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-3-9-27-17-8-7-13(11-18(17)26-2)10-16-19(24)22-23(20(16)25)15-6-4-5-14(21)12-15/h3-8,10-12H,1,9H2,2H3,(H,22,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQWISLJSLFDA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4933132.png)
![5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4933150.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4933151.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4-[4-[4-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4933188.png)
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4933189.png)


![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)

